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Compound of Interest

Compound Name: (Z)-1,2,3,3,3-Pentafluoropropene

Cat. No.: B1214718 Get Quote

An In-depth Technical Guide on the Chemical Properties of (Z)-1,2,3,3,3-Pentafluoropropene

Introduction
(Z)-1,2,3,3,3-Pentafluoropropene, also known as (Z)-HFO-1225ye, is a hydrofluoroolefin

(HFO) with the chemical formula C₃HF₅.[1][2] It is a colorless gas at room temperature and has

garnered significant interest as a refrigerant, a foam blowing agent, and a monomer for

fluoropolymer synthesis due to its low global warming potential (GWP) compared to

hydrofluorocarbons (HFCs).[1][3] This technical guide provides a comprehensive overview of

the chemical properties of (Z)-1,2,3,3,3-pentafluoropropene, targeting researchers, scientists,

and professionals in drug development who may encounter or utilize fluorinated compounds.

Chemical and Physical Properties
(Z)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with a molecular weight of 132.03

g/mol .[4][5] The presence of a carbon-carbon double bond and five fluorine atoms significantly

influences its chemical behavior.[1] The "Z" designation in its name refers to the

stereochemistry of the molecule, where the higher priority substituents on each carbon of the

double bond are on the same side.[3] Thermodynamic studies have shown that the (Z)-isomer

is more stable than its (E)-isomer counterpart.[3]
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Property Value Reference

Molecular Formula C₃HF₅ [5]

Molecular Weight 132.03 g/mol [4]

CAS Number 5528-43-8 [2]

Boiling Point -14.7 ± 8.0 °C [2]

Physical State

Colorless gas (at room

temperature and standard

pressure)

[1]

Global Warming Potential

(GWP, 100-year)
Approximately 6 [6]

Atmospheric Lifetime Approximately 18 days [6]

Experimental Protocols
Detailed experimental protocols for the characterization of (Z)-1,2,3,3,3-pentafluoropropene
are often specific to the instrumentation and objectives of a particular study. However, general

methodologies for key experiments are outlined below.

Synthesis: Dehydrofluorination of 1,1,2,3,3,3-
Hexafluoropropane
A common laboratory and industrial method for the synthesis of 1,2,3,3,3-pentafluoropropene

(a mixture of E and Z isomers) is the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane

(HFC-236ea).[1][2]

General Procedure:

1,1,2,3,3,3-Hexafluoropropane gas is passed through a heated reactor containing a catalyst.

Common catalysts include chromium-based catalysts (e.g., fluorinated Cr₂O₃), aluminum

fluoride (AlF₃), or magnesium fluoride (MgF₂).[7][8]
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The reaction is typically carried out at elevated temperatures, for instance, around 350 °C.[7]

[8]

The product stream, containing (Z)- and (E)-1,2,3,3,3-pentafluoropropene, unreacted starting

material, and hydrogen fluoride (HF), is then cooled.

The mixture of isomers can be separated and purified using distillation techniques.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To elucidate the molecular structure and confirm the Z-configuration.

Nuclei Observed: ¹H, ¹⁹F, and ¹³C NMR are typically used.[1]

General Protocol: A sample of (Z)-1,2,3,3,3-pentafluoropropene is dissolved in a suitable

deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer.

The chemical shifts, coupling constants, and multiplicities of the signals provide detailed

structural information. The magnitude of the ³J(H,F) coupling constant across the double

bond is a key parameter for distinguishing between the Z and E isomers.[1]

Infrared (IR) Spectroscopy:

Purpose: To identify functional groups and characteristic vibrational modes.[1]

General Protocol: An IR spectrum of the gaseous sample is recorded using a Fourier

Transform Infrared (FTIR) spectrometer. The spectrum will show characteristic absorption

bands for the C=C double bond, C-H bond, and C-F bonds.[1]

Mass Spectrometry (MS):

Purpose: To determine the molecular weight and fragmentation pattern.[1]

General Protocol: The gaseous sample is introduced into a mass spectrometer. Electron

ionization (EI) is a common method used to generate ions. The resulting mass spectrum will

show a molecular ion peak (at m/z = 132) and characteristic fragment ions resulting from the

cleavage of C-C and C-F bonds.[1][9]
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Chemical Reactivity and Atmospheric Degradation
The presence of the double bond makes (Z)-1,2,3,3,3-pentafluoropropene susceptible to

addition reactions.[3] In the atmosphere, its primary degradation pathway is through reactions

with hydroxyl (OH) radicals and chlorine (Cl) atoms.[1][10] These reactions are relatively rapid,

leading to a short atmospheric lifetime and a low GWP.[6] The reaction with Cl atoms, for

example, leads to the formation of trifluoroacetyl fluoride and formyl fluoride.[1][11]

Applications
The primary applications of (Z)-1,2,3,3,3-pentafluoropropene are in areas where low GWP is

a critical requirement.

Refrigerants: It is used as a component in refrigerant blends for air conditioning and

refrigeration systems.[1]

Fluoropolymer Synthesis: It serves as a monomer in the production of specialty

fluoropolymers.[3]

Relevance to Drug Development and Biological
Imaging
Currently, there is no significant evidence to suggest that (Z)-1,2,3,3,3-pentafluoropropene
has direct applications in drug development or as a biological imaging agent. Its known

properties and primary uses are in the materials and chemicals industries. While some

fluorinated molecules are used in medicinal chemistry and bioimaging, (Z)-1,2,3,3,3-
pentafluoropropene itself is not a compound of focus in these fields. A search for its use in

biological imaging techniques did not yield any specific research demonstrating this application.
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Caption: General experimental workflow for the synthesis and characterization of (Z)-1,2,3,3,3-
Pentafluoropropene.
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Caption: Simplified atmospheric degradation pathway of (Z)-1,2,3,3,3-Pentafluoropropene.

Safety and Handling
(Z)-1,2,3,3,3-Pentafluoropropene is a gas under pressure and may explode if heated.[12] It

can cause skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or

dizziness.[12] As a simple asphyxiant, it may displace oxygen and cause rapid suffocation.[12]

Proper personal protective equipment, including gloves, safety glasses, and respiratory

protection in case of inadequate ventilation, should be used when handling this chemical.[12]

Conclusion
(Z)-1,2,3,3,3-Pentafluoropropene is a chemically significant hydrofluoroolefin with well-defined

physical and chemical properties. Its primary utility lies in its application as a low-GWP

refrigerant and as a monomer for fluoropolymers. While its chemical reactivity, particularly its
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atmospheric degradation, is an active area of research, there is currently no substantial

evidence to support its use in drug development or biological imaging. The experimental

protocols for its synthesis and characterization are based on standard chemical techniques,

providing a solid foundation for further research and application in its intended fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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